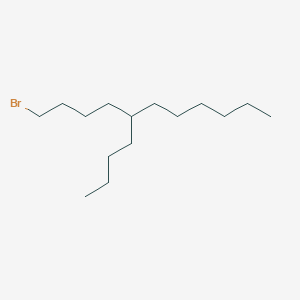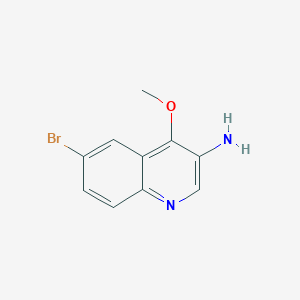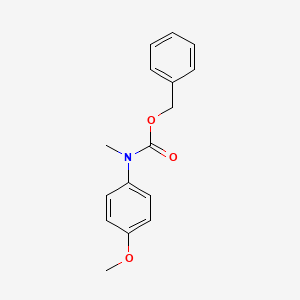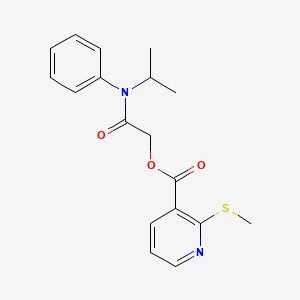
1-Bromo-5-butylundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-butylundecane is an organic compound with the molecular formula C15H31Br . It belongs to the class of alkyl bromides, which are characterized by the presence of a bromine atom attached to an alkyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-5-butylundecane can be synthesized through the bromination of 5-butylundecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the bromine radical. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the alkyl chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures to prevent exposure and environmental contamination.
化学反応の分析
Types of Reactions: 1-Bromo-5-butylundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide (OH-), cyanide (CN-), or amine (NH2-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): In the presence of a strong base, such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form an alkene. This reaction is favored by high temperatures and the use of bulky bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) are commonly used. The reaction conditions typically involve moderate temperatures (25-50°C) and polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reaction conditions often involve elevated temperatures (50-100°C) and non-polar solvents like hexane or toluene.
Major Products Formed:
Nucleophilic Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom from the alkyl chain.
科学的研究の応用
1-Bromo-5-butylundecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures.
Medicinal Chemistry:
Material Science: It is used in the preparation of specialty polymers and materials with specific properties, such as hydrophobicity or flame retardancy.
Biological Studies: The compound can be used as a probe to study biological processes involving brominated compounds or to investigate the effects of alkyl bromides on living organisms.
作用機序
The mechanism of action of 1-Bromo-5-butylundecane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and elimination.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, resulting in the formation of a new covalent bond.
Elimination: The compound undergoes dehydrohalogenation, leading to the formation of an alkene and the removal of the bromine atom.
類似化合物との比較
1-Bromo-5-butylundecane can be compared with other similar compounds, such as:
1-Bromobutane: A shorter alkyl chain bromide with similar reactivity but different physical properties.
1-Bromohexane: Another alkyl bromide with a longer chain than 1-bromobutane but shorter than this compound.
1-Bromododecane: A longer alkyl chain bromide with similar reactivity but different solubility and boiling point.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties compared to other alkyl bromides. Its reactivity and versatility make it a valuable compound in various fields of scientific research.
特性
分子式 |
C15H31Br |
|---|---|
分子量 |
291.31 g/mol |
IUPAC名 |
1-bromo-5-butylundecane |
InChI |
InChI=1S/C15H31Br/c1-3-5-7-8-12-15(11-6-4-2)13-9-10-14-16/h15H,3-14H2,1-2H3 |
InChIキー |
KLLRRBCDPVQVPY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13365365.png)
![3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365369.png)
![6-(3,5-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365374.png)
![2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)
![2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B13365379.png)

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365390.png)

